molecular formula C6H9N3O3S B13107667 3-Ethoxy-1,2,4-thiadiazol-5-yl methylcarbamate

3-Ethoxy-1,2,4-thiadiazol-5-yl methylcarbamate

Katalognummer: B13107667
Molekulargewicht: 203.22 g/mol
InChI-Schlüssel: FTWGFTBAQDBRHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-1,2,4-thiadiazol-5-yl methylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1,2,4-thiadiazol-5-yl methylcarbamate typically involves the reaction of ethoxyamine with carbon disulfide to form an intermediate, which is then cyclized to produce the thiadiazole ringThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-1,2,4-thiadiazol-5-yl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various alkyl or aryl-substituted thiadiazoles.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-1,2,4-thiadiazol-5-yl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in DNA replication, leading to the disruption of cell division and growth. The compound’s ability to form stable complexes with metal ions also contributes to its bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Ethoxy-1,2,4-thiadiazol-5-yl methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and methylcarbamate groups enhance its solubility and bioavailability, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H9N3O3S

Molekulargewicht

203.22 g/mol

IUPAC-Name

(3-ethoxy-1,2,4-thiadiazol-5-yl) N-methylcarbamate

InChI

InChI=1S/C6H9N3O3S/c1-3-11-4-8-6(13-9-4)12-5(10)7-2/h3H2,1-2H3,(H,7,10)

InChI-Schlüssel

FTWGFTBAQDBRHD-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NSC(=N1)OC(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.